1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,5-dichlorobenzene, undergoes a Friedel-Crafts alkylation reaction with an appropriate alkyl halide to form the 2,5-dichlorophenyl intermediate.
Oxolane Ring Formation: The intermediate is then subjected to a cyclization reaction with an appropriate diol to form the oxolane ring.
Amination: The oxolane-containing intermediate is then reacted with an amine source, such as ammonia or an amine derivative, to introduce the ethanamine moiety.
Hydrochloride Formation: Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in appropriate solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride
- 1-(2,5-Dichlorophenyl)-2-(tetrahydrofuran-3-yl)ethan-1-amine hydrochloride
- 1-(2,5-Dichlorophenyl)-2-(pyrrolidin-3-yl)ethan-1-amine hydrochloride
Uniqueness
1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride is unique due to the presence of the oxolane ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its distinct applications and effects in scientific research.
Biological Activity
1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-amine hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.
- Molecular Formula : C11H14Cl2N
- Molecular Weight : 229.15 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the oxolane ring : This can be achieved through the reaction of appropriate aldehydes with diols.
- Amine coupling : The oxolane derivative is then coupled with 2,5-dichloroaniline under acidic conditions to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : It shows affinity for certain neurotransmitter receptors, potentially influencing neurochemical pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies have shown that this compound may possess antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels.
- Anticancer Properties : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines, although further research is needed to elucidate the underlying mechanisms.
- Neuroprotective Effects : The compound has demonstrated neuroprotective properties in models of neurodegeneration, potentially through antioxidant mechanisms.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Activity
In a controlled study using rodent models, administration of the compound resulted in significant behavioral improvements in tests measuring depressive-like symptoms. The mechanism was linked to enhanced serotonergic signaling pathways.
Case Study 2: Anticancer Activity
A series of in vitro experiments demonstrated that this compound inhibited the growth of breast and colon cancer cell lines by inducing apoptosis. The IC50 values were determined to be within a range that suggests moderate potency against these cancer types.
Properties
Molecular Formula |
C12H16Cl3NO |
---|---|
Molecular Weight |
296.6 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-9-1-2-11(14)10(6-9)12(15)5-8-3-4-16-7-8;/h1-2,6,8,12H,3-5,7,15H2;1H |
InChI Key |
SAOQUNJEURPRDE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CC(C2=C(C=CC(=C2)Cl)Cl)N.Cl |
Origin of Product |
United States |
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